2,5,6-Trichloro-4-methylnicotinic acid
Description
2,5,6-Trichloro-4-methylnicotinic acid (CAS: 294876-53-2) is a halogenated nicotinic acid derivative with the molecular formula C₇H₄Cl₃NO₂ and a molecular weight of 236.47 g/mol. It features a pyridine ring substituted with three chlorine atoms at positions 2, 5, and 6, along with a methyl group at position 2. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its halogen-rich structure enhances reactivity and binding specificity in target molecules .
Properties
IUPAC Name |
2,5,6-trichloro-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c1-2-3(7(12)13)5(9)11-6(10)4(2)8/h1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQQYTWGFOTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-4-methylnicotinic acid typically involves the chlorination of 4-methylnicotinic acid. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2, 5, and 6 positions on the pyridine ring. The reaction is usually conducted in the presence of a catalyst and at elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloro-4-methylnicotinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products such as carboxylic acids, and reduced derivatives of the original compound.
Scientific Research Applications
2,5,6-Trichloro-4-methylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2,5,6-Trichloro-4-methylnicotinic acid with its closest structural analogs:
Key Observations :
- Chlorine Substitution : The number and position of chlorine atoms significantly influence reactivity. For example, this compound’s triple Cl substitution may enhance electrophilic aromatic substitution compared to dichloro analogs .
- Fluorine vs.
- Trifluoromethyl Group : The CF₃ group in 4-Chloro-6-(trifluoromethyl)nicotinic acid increases hydrophobicity, which could enhance membrane permeability in bioactive molecules .
Biological Activity
2,5,6-Trichloro-4-methylnicotinic acid (TCMNA) is a chlorinated derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered interest due to its antimicrobial and antifungal properties, which could have significant implications in various fields including medicine and agriculture.
Chemical Structure and Properties
The molecular formula of TCMNA is C7H4Cl3NO2, characterized by three chlorine atoms and a methyl group attached to the pyridine ring. This unique substitution pattern contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Research indicates that TCMNA exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 62.5 µg/mL against E. coli to higher concentrations for resistant strains like MRSA.
Antifungal Activity
In addition to antibacterial properties, TCMNA has demonstrated antifungal effects against several fungal strains. The compound's ability to disrupt fungal cell membranes is a proposed mechanism for its efficacy.
The exact mechanism of action for TCMNA remains under investigation. Preliminary studies suggest that it may interfere with microbial metabolic processes, potentially through enzyme inhibition or disruption of cellular functions.
Case Studies
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial activity of TCMNA against clinical isolates of S. aureus. The results indicated that TCMNA significantly reduced bacterial viability in a dose-dependent manner.
- Antifungal Assessment : Another study focused on the antifungal properties of TCMNA against Candida albicans. The compound exhibited a notable reduction in fungal growth at concentrations above 100 µg/mL.
Comparative Analysis with Similar Compounds
To understand the uniqueness of TCMNA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,3,5-Trichloro-4-methylnicotinic acid | Similar chlorination pattern | Moderate antibacterial |
| 2,5,6-Trichloronicotinic acid | Different substitution pattern | Limited antifungal activity |
| 4-Methylnicotinic acid | No chlorine substituents | Low antibacterial activity |
Q & A
Q. What are the recommended synthetic routes for 2,5,6-Trichloro-4-methylnicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound (CAS 294876-53-2, C₇H₄Cl₃NO₂) typically involves chlorination of a nicotinic acid precursor. While specific protocols for this compound are not detailed in the evidence, analogous methods for chlorinated pyridine derivatives (e.g., using chlorine gas or thionyl chloride under inert atmospheres) can be adapted . Key considerations include:
- Temperature control : Higher temperatures may accelerate side reactions (e.g., over-chlorination).
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are often used to stabilize intermediates.
- Purification : Column chromatography or recrystallization is recommended to isolate the product from byproducts.
Table 1 : Comparison of Chlorination Conditions for Related Compounds
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylnicotinic acid | Cl₂ gas | DCM | 65–75 | |
| 6-Trifluoromethyl derivative | SOCl₂ | Toluene | 58–62 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chlorine positions on the pyridine ring).
- Mass Spectrometry (HRMS) : To verify molecular weight (theoretical: 238.44 g/mol) and isotopic Cl patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for all manipulations .
- Storage : Store in airtight containers at –20°C to prevent decomposition. Monitor for discoloration or gas release, which may indicate degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can conflicting data on the biological activity of chlorinated nicotinic acid derivatives be resolved?
- Methodological Answer : Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity) often arise from:
- Variability in assay conditions (pH, temperature, solvent carriers like DMSO).
- Impurity profiles : Trace byproducts (e.g., dichloro isomers) may skew results.
Strategies : - Reproduce experiments using rigorously purified batches (>99% purity via prep-HPLC).
- Conduct meta-analyses of published data to identify confounding variables, as demonstrated in nicotinic acid hyperphosphatemia studies .
Q. What mechanistic insights guide the design of derivatives with enhanced stability or activity?
- Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethyl and chloro groups increase electrophilicity at the pyridine ring, making it reactive toward nucleophilic substitution. Computational modeling (DFT) can predict sites for functionalization .
- Steric Hindrance : Methyl groups at position 4 may limit accessibility to active sites in biological targets. Docking studies with protein structures (e.g., kinases) are recommended .
Q. What advanced analytical techniques are suitable for detecting degradation products during long-term stability studies?
- Methodological Answer :
- LC-MS/MS : To identify trace degradation products (e.g., dechlorinated or oxidized species) with high sensitivity .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor via:
- FTIR : Detect functional group changes (e.g., carboxylic acid formation).
- XRD : Assess crystallinity loss, which correlates with reduced shelf life .
Key Data Contradictions and Resolutions
- Synthesis Yield Variability : Lower yields in scaled-up reactions (e.g., >10 g) may result from inadequate mixing or heat dissipation. Use flow chemistry systems to improve consistency .
- Biological Activity : Inconsistent IC₅₀ values across studies may stem from differences in cell lines or assay endpoints. Standardize protocols using guidelines like NICE methodological checklists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
